molecular formula C19H20N4O3 B11063370 2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile

2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile

Cat. No.: B11063370
M. Wt: 352.4 g/mol
InChI Key: JQNQYFGBECAXJX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidinylcarbonyl group, and a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile typically involves multiple steps, including the formation of the dihydropyridazine ring and the introduction of the methoxyphenyl and piperidinylcarbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase efficiency and reduce costs. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The methoxyphenyl and piperidinylcarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohols or amines

Scientific Research Applications

2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers investigate its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridazine derivatives with different substituents on the phenyl and piperidinyl groups. These compounds share structural similarities but may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of 2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-3-oxo-6-(piperidine-1-carbonyl)pyridazine-4-carbonitrile

InChI

InChI=1S/C19H20N4O3/c1-13-16(12-20)18(24)23(14-6-8-15(26-2)9-7-14)21-17(13)19(25)22-10-4-3-5-11-22/h6-9H,3-5,10-11H2,1-2H3

InChI Key

JQNQYFGBECAXJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)N2CCCCC2)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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